2,4,5-Trimethyl-3-pyridinol
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Overview
Description
2,4,5-Trimethyl-3-pyridinol is a pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is known for its unique structure, which includes three methyl groups attached to the pyridine ring. It is widely used in various fields of research and industry due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethyl-3-pyridinol can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-pyridinol with 4,5-bis(chloromethyl)-2-methylpyridine in the presence of acetic acid and zinc, followed by refluxing for three hours. This method yields a high purity product with a melting point of 172-176°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyl-3-pyridinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various methylated pyridines .
Scientific Research Applications
2,4,5-Trimethyl-3-pyridinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-3-pyridinol involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit serotonin-induced angiogenesis and tumor growth through the PI3K/NOX pathway . This involves the suppression of reactive oxygen species (ROS) generation and the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Pyridinol: A simpler pyridine derivative with a hydroxyl group at the 3-position.
2,4,6-Trimethylpyridine: Another trimethylated pyridine with different methyl group positions.
2,6-Dimethylpyridine: A dimethylated pyridine with methyl groups at the 2- and 6-positions.
Uniqueness: 2,4,5-Trimethyl-3-pyridinol is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in research and industry .
Properties
IUPAC Name |
2,4,5-trimethylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-7(3)8(10)6(5)2/h4,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXVDFZUALXJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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